2-Amino-3-benzyloxy-butan-1-ol
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Overview
Description
2-Amino-3-benzyloxy-butan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of butanol, featuring an amino group at the second position, a benzyloxy group at the third position, and a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-benzyloxy-butan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-benzyloxy-2-butanone with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the protection of the hydroxyl group in 3-benzyloxy-2-butanone, followed by the introduction of the amino group through nucleophilic substitution. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts can also be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-benzyloxy-butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the precursor can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.
Substitution: Acyl chlorides, anhydrides, or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-Amino-3-benzyloxy-butan-1-one.
Reduction: this compound.
Substitution: Various amides, ethers, or esters depending on the reagents used.
Scientific Research Applications
2-Amino-3-benzyloxy-butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-benzyloxy-butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the benzyloxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3-benzyloxyphenyl)propan-1-ol: Similar structure but with a phenyl group instead of a butyl chain.
3-Amino-4-oxybenzyl-2-butanone: Similar functional groups but different positioning and structure.
Uniqueness
2-Amino-3-benzyloxy-butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-phenylmethoxybutan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-9(11(12)7-13)14-8-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3/t9-,11-/m0/s1 |
InChI Key |
GFXVOWGFPSJLNW-ONGXEEELSA-N |
Isomeric SMILES |
C[C@@H]([C@H](CO)N)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(CO)N)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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